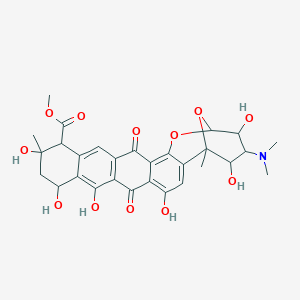

Nogalarol

Description

Properties

CAS No. |

11052-70-3 |

|---|---|

Molecular Formula |

C29H31NO12 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

methyl 23-(dimethylamino)-4,8,10,12,22,24-hexahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |

InChI |

InChI=1S/C29H31NO12/c1-28(39)8-13(32)14-9(18(28)26(38)40-5)6-10-15(21(14)34)22(35)16-12(31)7-11-24(17(16)20(10)33)41-27-23(36)19(30(3)4)25(37)29(11,2)42-27/h6-7,13,18-19,23,25,27,31-32,34,36-37,39H,8H2,1-5H3 |

InChI Key |

UEAXJNKEWITCAW-UHFFFAOYSA-N |

SMILES |

CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |

Canonical SMILES |

CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |

Origin of Product |

United States |

Structural Characterization and Elucidation of Nogalarol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed determination of organic compound structures, providing insights into the chemical environment, connectivity, and stereochemistry of atoms within a molecule nih.gov. For compounds like Nogalarol, NMR experiments are crucial for building a complete picture of the molecular structure nih.gov.

Various NMR experiments are employed to achieve this comprehensive structural assignment:

¹H-NMR (Proton NMR): This technique provides information about the number of distinct hydrogen environments, their relative abundance (integration), and their connectivity to adjacent protons through coupling patterns (multiplicity) nih.gov.

¹³C-NMR (Carbon-13 NMR): ¹³C-NMR reveals the number of unique carbon environments within the molecule, offering insights into the carbon skeleton nih.gov.

Two-Dimensional (2D) NMR Techniques: These advanced methods are critical for establishing atom connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, providing direct C-H connectivity information.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds, which is vital for establishing long-range connectivity and identifying quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about spatial proximity between nuclei, aiding in the determination of relative stereochemistry and conformation.

The combined data from these NMR experiments allow chemists to meticulously piece together the molecular framework, assign specific atoms to their positions, and determine the three-dimensional arrangement of atoms, which is critical for understanding the compound's properties and biological activity.

| NMR Technique | Key Data Obtained | Structural Information Provided |

|---|---|---|

| ¹H-NMR | Chemical Shift (ppm), Integration, Multiplicity (splitting pattern), Coupling Constants (Hz) | Number of distinct hydrogen environments, relative number of hydrogens, neighboring protons, and bond connectivity. |

| ¹³C-NMR | Chemical Shift (ppm) | Number of distinct carbon environments and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). |

| COSY | Cross-peaks between coupled protons | Direct connectivity between protons through bonds (e.g., -CH-CH-). |

| HSQC | Cross-peaks correlating directly bonded carbons and protons | Direct C-H connectivity. |

| HMBC | Cross-peaks correlating carbons and protons separated by 2-3 bonds | Long-range C-H connectivity, identification of quaternary carbons, and connectivity across heteroatoms. |

| ROESY | Cross-peaks between spatially close nuclei | Relative stereochemistry and conformational information. |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. For this compound and related anthracyclines, MS plays a vital role in confirming the molecular formula and providing insights into the molecule's substructures through fragmentation analysis nih.gov.

The process typically involves:

Ionization: The sample is converted into gas-phase ions. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: The ions are separated based on their m/z ratio, producing a mass spectrum. The molecular ion peak (M+H)⁺ or (M-H)⁻ provides the precise molecular weight, which can be used to determine the molecular formula.

For complex natural products such as this compound, high-resolution mass spectrometry (HRMS) is often employed to obtain highly accurate molecular mass measurements, which are essential for distinguishing between compounds with very similar nominal masses.

| MS Data Type | Key Information Obtained | Structural Information Provided |

|---|---|---|

| Molecular Ion Peak (e.g., [M+H]⁺, [M-H]⁻) | Accurate molecular weight | Confirmation of molecular formula, overall mass of the intact molecule. |

| Fragmentation Pattern (MS/MS) | m/z values of fragment ions | Identification of characteristic functional groups and substructures, elucidation of connectivity by observing how the molecule breaks apart. |

| Isotopic Pattern | Relative abundance of isotopic peaks | Further confirmation of elemental composition, especially for elements with characteristic isotopic distributions (e.g., Cl, Br). |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The complete structural assignment of a complex compound like this compound is rarely achieved by a single spectroscopic technique. Instead, it relies on the meticulous integration and interpretation of data obtained from multiple complementary methods, primarily NMR and Mass Spectrometry nih.gov.

Complementary Strengths: Mass spectrometry provides the molecular formula and often insights into large structural fragments, essentially defining the "building blocks" of the molecule nih.gov. NMR spectroscopy, on the other hand, offers detailed information about how these building blocks are connected, the exact chemical environment of each atom, and the precise three-dimensional arrangement (stereochemistry) nih.govnih.gov.

Iterative Process: The structural elucidation process is typically iterative. Initial MS data might suggest a molecular formula. Then, ¹H and ¹³C NMR data provide initial clues about the types and number of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC, ROESY) are then used to establish connectivities and spatial relationships, allowing for the construction of proposed structural fragments. These fragments are then assembled, and the proposed full structure is checked against all available spectroscopic data. Any inconsistencies necessitate re-evaluation and further analysis.

Confirmation and Refinement: The integration of data allows for cross-validation and refinement of the proposed structure. For instance, a molecular weight determined by MS must be consistent with the sum of atoms identified by NMR. Characteristic fragmentation patterns in MS can be correlated with specific bond cleavages predicted from the NMR-derived structure. This holistic approach ensures a high degree of confidence in the final structural assignment. The elucidation of arugomycin's structure, with arugorol (4'-epi-nogalarol) as its chromophore, exemplifies this integrated approach, where NMR and mass spectral analyses, combined with chemical degradation, were critical nih.govvulcanchem.com.

Biosynthetic Pathways of Nogalarol and Its Glycosylated Forms

Origin within the Polyketide Biosynthesis Pathway

Nogalarol, as the aglycone core of nogalamycin (B1679386), originates from a type II polyketide biosynthesis pathway. This pathway is characteristic of many anthracycline antibiotics. The biosynthetic route for nogalamycinone (the aglycone core) shares similarities with that of aklavinone, a common anthracycline aglycone, with a key distinction being the initial acyl group loaded into the polyketide synthase (PKS). In the case of nogalamycin, this initial group is an acetate (B1210297), rather than a propionate. wikipedia.orgwikipedia.org The core nogalamycinone species biosynthesis involves specific genes encoding a minimal polyketide synthase. wikipedia.org

Table 1: Minimal Polyketide Synthase Genes for Nogalamycinone Biosynthesis

| Gene Name | Function |

| snoa1 | Ketosynthase-α |

| snoa2 | Ketosynthase-β chain length factor |

| snoa3 | Acyl carrier protein |

Enzymatic Transformations Leading to this compound Aglycone Formation

The formation of the this compound aglycone involves several critical enzymatic steps, including specific oxygenation, carbocyclization, and epimerization reactions.

Deoxynogalonate monooxygenase, encoded by the snoaB gene, is a crucial enzyme in the biosynthesis of the nogalamycin aglycone. It functions as a cofactor-independent monooxygenase. uniprot.orgnih.gov SnoaB catalyzes the oxygenation of 12-deoxynogalonic acid at position 12, leading to the formation of nogalonic acid. uniprot.orgnih.govexpasy.org Experimental studies using 18O2 have confirmed that the oxygen atom incorporated into the substrate is directly derived from molecular oxygen. nih.gov Structurally, SnoaB exhibits a ferredoxin fold, and its catalytic mechanism is believed to involve a putative catalytic triad (B1167595) comprising two asparagine residues (Asn18 and Asn63) and a water molecule. nih.gov Site-directed mutagenesis experiments targeting these asparagine residues have demonstrated a significant reduction (up to 100-fold) in enzymatic activity, underscoring their importance in the catalytic process. nih.gov

Carbocyclase SnoK and epimerase SnoN are two evolutionarily related enzymes that play distinct, yet vital, roles in nogalamycin biosynthesis. researchgate.net Both enzymes are nonheme Fe(II) and α-ketoglutarate-dependent. researchgate.net SnoK is responsible for a carbocyclization reaction, which is particularly challenging as it involves the activation of an aliphatic C-H bond and the subsequent formation of a C-C bond with an aromatic ring system. researchgate.net In contrast, SnoN catalyzes an epimerization reaction at a chiral carbon center. researchgate.net Despite sharing approximately 37% amino acid sequence identity, these enzymes exhibit divergent catalytic activities. This functional divergence is attributed to subtle differences in the amino acid residues within their active sites, which dictate the precise positioning of the substrate's reactive atoms relative to the Fe(IV)-O center, thereby influencing the type of chemical transformation. researchgate.net

Genetic Basis of Biosynthesis (e.g., Analysis of the sno Gene Cluster in Streptomyces nogalater)

The entire biosynthetic machinery for nogalamycin, including the steps leading to this compound, is encoded within the sno gene cluster found in Streptomyces nogalater ATCC 27451. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netnih.gov This gene cluster is extensive, spanning approximately 20 kilobases (kb) of genomic DNA and encompassing more than 30 genes. researchgate.netnih.gov Detailed sequence analysis of this region has identified twenty open reading frames (ORFs) directly involved in nogalamycin biosynthesis. Of these, eleven ORFs are associated with the deoxysugar pathway, four with the aglycone biosynthesis (which includes this compound formation), and the remaining five have functions that are currently unassigned. nih.gov A key regulatory component of this cluster is SnoA, a transcriptional activator that is essential for the expression of the sno minimal polyketide synthase and, consequently, the entire biosynthetic pathway. researchgate.net Other genes within the cluster, such as snoaL, snoaM, and snoaE, have been phylogenetically linked to cyclases, suggesting their roles in shaping the polyketide backbone. researchgate.net

Formation of Glycosidic Linkages in Nogalamycin and Arugomycin (B1232410) (e.g., Nogalose, Nogalamine, Diginosyl Sugar Chains)

Following the formation of the this compound aglycone, various sugar moieties are attached to form the complete nogalamycin and arugomycin structures. A distinctive feature of nogalamycin is the dual attachment of the aminosugar nogalamine, which is linked to the nogalamycinone core via both an O-glycosidic bond and a carbon-carbon bond at the C2 position. wikipedia.orgwikipedia.org Nogalose is typically attached at the C7 position, while nogalamine is attached at the C1 position of the aglycone. researchgate.net

The sugar components, nogalose and nogalamine, are synthesized from glucose-1-phosphate. wikipedia.orgwikipedia.org The biosynthesis of these sugars involves a series of enzymatic steps.

Table 2: Enzymes Involved in Nogalamine and Nogalose Biosynthesis

| Enzyme Name | Function (Putative/Confirmed) |

| snogJ | dTDP-glucose synthase |

| snogK | 4,6-dehydratase |

| snogF | 3,5-epimerase (similar to those in rhamnose biosynthesis) researchgate.net |

| snogH | 2,3-dehydratase |

Glycosyltransferases, such as snogE and snogD, are involved in the final steps of attaching these sugar moieties to the aglycone. wikipedia.orgwikipedia.org

Arugomycin, another anthracycline, features arugorol (which is 4'-epi-nogalarol) as its chromophore. Its complex structure includes elaborate sugar chains, such as diginosyl-decilonitrosyl-2-deoxyfucose and a longer chain consisting of (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose. researchgate.net These diverse sugar modifications highlight the versatility of the glycosylation machinery in producing structurally varied anthracyclines from similar aglycone precursors.

Chemical Synthesis and Derivatization Strategies for Nogalarol

Total Synthesis Approaches to the Nogalarol Skeleton

Total synthesis efforts for this compound and related anthracycline glycosides aim to establish robust and efficient pathways to access these intricate structures.

Metal-mediated cycloaddition reactions, particularly those involving carbene-chromium complexes, have proven to be powerful tools in the construction of complex organic frameworks, including those relevant to natural products like this compound researchgate.netiiests.ac.inuwindsor.ca. A notable approach to the synthesis of the this compound skeleton involves the cycloaddition of a carbene-chromium complex with a functionalized alkyne princeton.eduresearchgate.net.

In this strategy, a functionalized alkyne, prepared stereoselectively through a multi-step sequence (e.g., 7 steps from acetyl furan), is reacted with a (methoxy)(phenyl)carbenepentacarbonylchromium(0) complex researchgate.net. This reaction facilitates the assembly of the core aromatic rings found in this compound. Fischer carbene complexes, characterized by a low oxidation state metal center, an electrophilic carbene carbon, and a heteroatom-stabilizing substituent, readily undergo annulation reactions with alkynes researchgate.net. This process typically occurs at or just above ambient temperature and results in the formation of a benzene (B151609) ring from the carbene's three carbons, the alkyne's two carbons, and a carbon monoxide ligand researchgate.net. The high selectivity and broad scope of these reactions make them valuable for synthesizing various aromatic compounds, including para-quinones, which are structural motifs found in anthracyclines researchgate.net.

The application of Fischer carbene complexes extends significantly to annulation reactions, which are crucial for building the fused ring systems characteristic of this compound. Chromium-mediated benzannulation, a specific type of annulation, allows for a one-pot access to densely functionalized oxygenated arenes coordinated to a Cr(CO) fragment uwindsor.caresearchgate.net. This method is compatible with a wide array of functional groups and proceeds under mild conditions, exhibiting remarkable chemo-, regio-, and diastereoselectivity uwindsor.caresearchgate.net.

The reaction mechanism involves the coordination of the alkyne within the chromium(0) coordination sphere, followed by its annulation with the aryl or vinyl carbene ligand researchgate.net. The substitution pattern of the carbene ligand can control the type of products obtained researchgate.net. For instance, alkoxy(aryl)carbene ligands can be incorporated into Cr(CO) coordinated hydroquinones, as demonstrated in routes to the B and C rings of the daunomycinone (B1669838) skeleton, an anthracycline aglycone related to this compound researchgate.net. The synthetic utility of these reactions is further enhanced by the fact that the resulting products can serve as intermediates for a variety of aromatic compounds researchgate.net.

The this compound molecule possesses multiple chiral centers, and their stereoselective construction is paramount for achieving the correct natural product structure and its biological activity. In the reported approach to a this compound model, the functionalized alkyne precursor was prepared stereoselectively in 7 steps, indicating that stereocontrol was an integral part of the synthesis design from early stages researchgate.net.

General strategies for stereoselective synthesis include:

Chiral Pool: Utilizing readily available enantioenriched starting materials, such as sugars or amino acids, to establish at least one stereocenter uwindsor.ca.

Chiral Auxiliaries: Employing an enantiopure appendage that directs the formation of new stereocenters in a defined relative configuration, and is subsequently removed and potentially recycled uwindsor.ca.

Enantioselective Synthesis: Introducing new stereocenters through reagent control, where a chiral reagent, often catalytic, dictates the stereochemical outcome without becoming part of the final product uwindsor.ca.

In the context of metal-mediated reactions, chromium-mediated benzannulation reactions can exhibit high diastereoselectivity, which is critical for controlling the relative configuration of multiple chiral centers formed during the annulation process uwindsor.caresearchgate.net. For example, studies have shown that the diastereoselectivity can depend on the nature of protective groups, with certain groups leading to the formation of a single major isomer uwindsor.ca. The ability to control the stereochemical outcome in such complex cyclization reactions is a key advantage of these metal-templated approaches.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is crucial for structure-activity relationship (SAR) studies and for developing compounds with improved properties.

Structural modifications at specific positions of the this compound scaffold can lead to new compounds with altered biological profiles. A prominent example is 7-O-Methyl-epi-Nogalarol (PubChem CID: 265956), a known derivative nih.govontosight.ai. The synthesis of related compounds, such as 7-con-O-methylnogarol (a nogarol series analogue), demonstrates a strategy for introducing methoxy (B1213986) groups at the C-7 position iastate.edu. Interestingly, in the synthesis of 7-con-O-methylnogarol, the reaction consistently yielded the "con" isomer regardless of the chirality at C-7 in the starting material, suggesting a stereochemical influence by a hydroxyl group at C-9, possibly via an oxetane (B1205548) ring intermediate iastate.edu. This highlights how remote functional groups can influence the stereochemical outcome of modifications.

The difference between the this compound and nogarol series lies in the presence or absence of a carbomethoxyl group at C-10, indicating another potential site for structural diversification iastate.edu. Modular approaches, such as those explored for Nogalamycin (B1679386) (a related anthracycline glycoside), involving benzyne (B1209423) cycloaddition and reductive ring-opening, can assemble versatile core structures that allow for systematic SAR studies and the late-stage installation of various A and D-ring sugars chemrxiv.orgnih.govchemrxiv.org.

The sugar moiety of this compound, specifically the D-ring bicyclic amino sugar (α-L-mycaminose or 4′-epi-α-L-mycaminose), is critical for its biological activity cas.czchemrxiv.org. Modifying this sugar component is a key strategy for derivatization.

Amino sugars can be synthesized through various methods, including N-functionalization of glycals (cyclic enol ether derivatives of monosaccharides) at the C2 position, often involving azides followed by reduction wikipedia.org.

Investigation of Biological Activities and Molecular Mechanisms

Identification of Potential Molecular Targets and Pathways (e.g., Enzyme and Receptor Binding Studies)

Research into Nogalarol's potential molecular targets and pathways has primarily involved computational approaches. One significant study utilized in silico analysis to investigate this compound (specifically, NSC86005, which corresponds to this compound) as a potential inhibitor of glutathione (B108866) S-transferase (GST) from the filarial parasite Wuchereria bancrofti tsijournals.com. Glutathione S-transferases are recognized as crucial detoxifying enzymes in helminths and are considered molecular targets for new antifilarial drugs tsijournals.com. This computational profiling suggests that this compound may interact with and inhibit this enzyme, thereby interfering with the parasite's detoxification mechanisms tsijournals.com.

While specific in vitro enzyme and receptor binding studies for this compound (CID 122727) are not extensively documented in the public domain, the general methodologies for identifying such interactions are well-established in drug discovery. Enzyme inhibition studies typically involve determining binding affinity data, such as Kᵢ values, to understand substrate selectivity and the impact of mutations on enzyme-substrate interactions nih.govresearchgate.net. Receptor binding studies, often employing techniques like radioligand binding assays, are powerful tools for elucidating mechanisms of action, selectivity, and for aiding in rational drug design by quantifying ligand binding to specific receptors mdpi.comeuropeanpharmaceuticalreview.comlabome.comumich.edu. These studies are crucial for understanding how compounds modulate the actions of various receptors, including G protein-coupled receptors (GPCRs), ligand-gated ion channels, tyrosine kinase receptors, and nuclear hormone receptors europeanpharmaceuticalreview.comfrontiersin.org.

Mechanisms of Action Related to DNA Interaction (e.g., Intercalation, Helicase Inhibition by Nogalamycin)

Given that this compound is an analog of Nogalamycin (B1679386) and related to other anthracyclines, its biological activity is likely influenced by mechanisms common to this class of compounds, particularly DNA interaction iastate.eduvulcanchem.comresearchgate.net. Anthracycline antibiotics are well-known for their ability to intercalate into DNA, a process where a planar aromatic ring system inserts itself between adjacent DNA base pairs, often leading to the inhibition of DNA replication and transcription iastate.eduvulcanchem.complos.org.

Nogalamycin, a parent compound to the this compound series, is a well-characterized DNA intercalator iastate.eduplos.orgnih.govpnas.orgnih.govebi.ac.uknih.govias.ac.innih.gov. It is described as a "dumbbell-shaped" molecule that uniquely threads through the DNA helix, interacting with both the major and minor grooves plos.orgnih.govpnas.org. This threading intercalation requires significant conformational adjustments in both the Nogalamycin molecule and the DNA helix to form a stable complex nih.govgatech.edu. The DNA helix elongates, and base pairs surrounding the intercalation site can become distorted and lose planarity pnas.orgnih.govgatech.edu. Nogalamycin's interaction with DNA is not necessarily sequence-specific, though secondary effects might lead to differences at various intercalation sites nih.govnih.govnih.gov.

Beyond intercalation, Nogalamycin has been shown to inhibit the activity of DNA helicases. DNA helicases are essential enzymes that unwind duplex DNA in an ATP-dependent manner, playing critical roles in DNA replication, repair, recombination, and transcription nih.govias.ac.inoup.comnih.gov. Studies have demonstrated that Nogalamycin inhibits both the DNA unwinding and ATPase activities of various helicases, including pea MCM6 DNA helicase and pea chloroplast DNA helicase nih.govias.ac.innih.gov. The mechanism of this inhibition is thought to involve the intercalation of Nogalamycin into the duplex DNA, forming a complex that physically impedes the translocation of the helicase along the DNA strand, thereby preventing unwinding and ATP hydrolysis nih.govias.ac.inoup.comnih.gov.

Table 1: Apparent Kᵢ Values for Helicase and ATPase Inhibition by Nogalamycin

| Enzyme | Activity Inhibited | Apparent Kᵢ (µM) [Source] |

| Pea MCM6 DNA Helicase | DNA Helicase | 1 nih.govnih.gov |

| Pea MCM6 DNA Helicase | ATPase | 17 nih.govnih.gov |

| Pea Chloroplast DNA Helicase | DNA Unwinding | 1 ias.ac.in |

| Pea Chloroplast DNA Helicase | ATPase | (Inhibited, value not specified) ias.ac.in |

| HCV NTPase/Helicase | Helicase | 0.1 frontierspartnerships.org |

While this compound itself is an aglycone (chromophore) and analog of Nogalamycin, direct studies detailing its specific DNA intercalation and helicase inhibition properties are less documented than for Nogalamycin. However, the structural relationship suggests that this compound, or compounds containing the this compound chromophore like arugomycin (B1232410), may exert their biological effects through similar DNA-interacting mechanisms vulcanchem.comresearchgate.net. It is important to note that O-Methyl this compound, a derivative of this compound, has been identified as a drug mutagen and shown to cause DNA inhibition and damage in human cells and mammalian lymphocytes drugfuture.com.

Computational Profiling and Identification in Disease-Related Datasets (e.g., Association in Cancer Research Context)

Computational profiling plays an increasingly vital role in identifying potential drug candidates and understanding their interactions with biological systems within disease contexts tsijournals.com. As previously mentioned, this compound (NSC86005) has been identified through in silico analysis as a potential inhibitor of glutathione S-transferase in Wuchereria bancrofti, suggesting its relevance in the context of parasitic diseases tsijournals.com.

In the realm of cancer research, the association of this compound stems from its structural relationship to Nogalamycin, a known anthracycline antibiotic with antitumor properties iastate.eduebi.ac.ukethernet.edu.et. Anthracyclines are a widely used family of chemotherapeutic agents, and their anti-cancer activity is often linked to their ability to interact with DNA iastate.edunih.gov. The "this compound series" of compounds, derived from nogalamycin, have been investigated for their biological activity, including antitumor effects iastate.edu. While specific detailed computational profiling of this compound (CID 122727) in large cancer-related datasets is not broadly available, the established connection to anthracyclines and the observed DNA-damaging properties of its derivative, O-Methyl this compound drugfuture.com, indicate its potential relevance in this area. Computational methods are routinely applied to study intermolecular complexes, which is fundamental to understanding drug activity through molecular binding to protein targets tsijournals.com.

Disease-related datasets, such as those found in public repositories like NCBI Datasets or the European Genome-Phenome Archive (EGA), provide vast amounts of genomic, transcriptomic, and proteomic data that can be mined for associations with chemical compounds niagads.orgega-archive.orgnih.gov. While direct associations of this compound within these large-scale datasets are not explicitly detailed in the provided search results, the compound's structural class (anthracycline aglycone) and its derivatives' observed biological activities suggest it could be a candidate for further investigation through computational screening against disease-specific molecular profiles, particularly in cancer or infectious disease contexts where DNA-targeting agents are relevant.

Advanced Methodologies in Nogalarol Research

Computational Chemistry and Molecular Modeling

In Silico Screening and Compound Prioritization

In silico screening, particularly virtual screening, is a powerful computational approach employed to identify potential lead compounds or derivatives from vast chemical libraries without the need for physical experimentation chem960.comnih.govvulcanchem.com. This method is pivotal in the early stages of drug discovery, allowing researchers to computationally assess and filter large numbers of molecules based on their predicted interactions with a specific biological target. For compounds like Nogalarol, which may have a complex molecular architecture, in silico screening can help identify structural analogs or fragments that might exhibit similar or enhanced biological activity.

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand (e.g., this compound or its derivatives) when bound to a protein target, thereby estimating the binding affinity vulcanchem.comnih.gov. This computational technique helps elucidate the potential binding modes and interactions at the molecular level. For instance, researchers might perform docking studies to predict how this compound interacts with a specific enzyme or receptor implicated in a disease pathway.

Following virtual screening, compound prioritization becomes crucial. This process involves selecting the most promising candidates from the computationally screened hits for subsequent experimental validation chem960.com. Prioritization considers various parameters beyond just the docking score, including predicted physicochemical properties, chemical diversity to avoid focusing on a narrow chemical space, and potential for synthesis chem960.comnih.gov. The goal is to identify a manageable number of diverse, high-potential compounds that warrant further investigation.

Illustrative Data Table: Hypothetical In Silico Screening Results for this compound Derivatives

The following table demonstrates how hypothetical this compound derivatives might be prioritized based on in silico screening parameters. These values are illustrative and serve to exemplify the type of data generated in such studies.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Ligand Efficiency | Chemical Diversity Score | Prioritization Rank |

| This compound | -8.5 | 50 | 0.35 | N/A | 3 |

| Derivative A | -9.2 | 15 | 0.42 | 0.78 | 1 |

| Derivative B | -8.8 | 30 | 0.38 | 0.65 | 2 |

| Derivative C | -7.9 | 120 | 0.30 | 0.85 | 5 |

| Derivative D | -9.0 | 20 | 0.40 | 0.72 | 4 |

Chemoinformatic and Cheminformatic Approaches in Structure-Activity Relationship Studies

Chemoinformatics and cheminformatics are interdisciplinary fields that apply computational and informational techniques to chemical problems, particularly in drug discovery and design. These approaches are fundamental for understanding Structure-Activity Relationships (SAR), which correlate the chemical structure of compounds with their observed biological activity. By leveraging these methodologies, researchers can systematically analyze how specific modifications to the this compound scaffold might influence its potency, selectivity, or other pharmacological properties.

Key chemoinformatic and cheminformatic approaches utilized in SAR studies include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between the chemical properties (descriptors) of a set of compounds and their biological activities. For this compound, QSAR can predict the activity of new, untested derivatives based on their molecular descriptors, guiding the design of more potent or selective analogs.

Pharmacophore Modeling : A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Developing a pharmacophore model for this compound could identify the critical structural elements responsible for its activity, aiding in the design of new compounds that mimic these features.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can reveal the flexibility of the compound, how it binds to its target, and the stability of the ligand-receptor complex, offering a more comprehensive understanding of its mechanism of action.

Machine Learning (ML) and Artificial Intelligence (AI) : These advanced computational techniques are increasingly integrated into chemoinformatics to build predictive models for biological activities, identify novel chemical entities, and accelerate drug discovery. ML algorithms can analyze large datasets of this compound analogs and their activities to uncover subtle SAR patterns that might not be apparent through traditional methods.

These approaches enable researchers to systematically explore the chemical space around this compound, identify key structural determinants for its activity, and rationally design new compounds with improved properties.

Illustrative Data Table: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

This table illustrates how structural modifications to this compound might hypothetically impact its biological activity, as determined through SAR studies. These findings would typically be derived from a combination of experimental assays and computational analyses.

| Analog ID | Structural Modification (Relative to this compound) | Biological Activity (IC50, nM) | Key SAR Insight |

| This compound | Base Compound | 150 | - |

| Analog 1 | Removal of C7-O-Methyl group | 300 | C7-O-Methyl group enhances activity |

| Analog 2 | Hydroxylation at C11 | 80 | C11-Hydroxylation improves potency |

| Analog 3 | Substitution at C23 (N-dimethyl to N-ethyl) | 250 | Bulkier amine reduces activity |

| Analog 4 | Introduction of a double bond at C1-C2 | 100 | Increased rigidity maintains activity |

Q & A

Q. What are the established synthesis routes for Nogalarol, and how can researchers optimize reaction yields for laboratory-scale production?

Methodological Answer: Begin by reviewing literature on this compound’s synthesis using databases like SciFinder or Reaxys, filtering for peer-reviewed protocols . Compare reaction conditions (e.g., catalysts, solvents, temperatures) across studies, and design factorial experiments to test variables impacting yield. For example, use a Taguchi orthogonal array to assess the influence of pH, temperature, and stoichiometry on intermediate formation . Validate purity via HPLC and NMR, reporting retention times and spectral peaks in a standardized table format .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural stability under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies by exposing this compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation using:

- UV-Vis spectroscopy (absorbance shifts at λmax 280 nm).

- LC-MS/MS to identify degradation byproducts.

- XRD to assess crystallinity changes. Include statistical analysis (e.g., ANOVA) to determine significant differences in degradation rates across conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Perform a meta-analysis of existing data, categorizing results by cell type, assay methodology (e.g., MTT vs. ATP-based viability assays), and exposure duration. Use sensitivity analysis to identify variables contributing to discrepancies. For example, if one study reports IC50 = 10 μM in HeLa cells but another shows no activity in HepG2, validate both findings by replicating experiments with standardized protocols (e.g., identical serum concentrations, passage numbers) and include positive controls (e.g., doxorubicin) . Publish raw datasets and statistical codes for transparency .

Q. What computational strategies are recommended to model this compound’s interaction with understudied molecular targets (e.g., non-canonical kinases)?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate predictions via:

Q. How should researchers design dose-response studies to account for this compound’s reported off-target effects in neuronal models?

Methodological Answer: Implement a dual-approach:

- In vitro : Use SH-SY5Y neurons to test dose ranges (1 nM–100 μM) with multi-parameter readouts (e.g., calcium imaging, apoptosis markers).

- In silico : Apply machine learning models (e.g., Random Forest) to predict off-target interactions using toxicity databases like ToxCast . Include a negative control compound and report effect sizes with 95% confidence intervals .

Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing time-series data from this compound’s pharmacokinetic studies?

Methodological Answer: Use non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by compartmental modeling (e.g., two-compartment model) in software like Phoenix WinNonlin. For multi-species comparisons (e.g., rat vs. primate), apply mixed-effects models to account for intersubject variability .

Q. How can researchers ensure reproducibility when replicating this compound’s reported antioxidant activity in independent labs?

Methodological Answer: Adopt the ARRIVE guidelines for experimental design, detailing:

- Exact antioxidant assay conditions (e.g., DPPH concentration, incubation time).

- Batch numbers of chemicals and equipment calibration dates.

- Negative/positive controls (e.g., ascorbic acid). Share protocols via platforms like Protocols.io and include inter-lab validation in the discussion .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in aerosolized form for inhalation toxicity studies?

Methodological Answer: Follow ISO 13137:2013 for aerosol generation and OSHA standards for workplace exposure limits. Use:

- HEPA-filtered biosafety cabinets for compound handling.

- Real-time particle counters (e.g., TSI) to monitor airborne concentrations. Document safety measures in the methods section, referencing institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.